4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride
Overview
Description
Scientific Research Applications
1. Intermediate for HIV-1 Reverse Transcriptase Inhibitors
One significant application involves the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, where related compounds serve as crucial intermediates. The process illustrates the importance of such chemicals in developing treatments for infectious diseases, showcasing a method for creating effective pharmaceuticals (Ju Xiu-lia, 2015).
2. Formation Mechanism of Cyano Group
Research on the oxidative ammonolysis of aromatic compounds with methoxymethyl and other substituents has provided insights into the formation mechanisms of the cyano group. This knowledge is crucial for understanding chemical reactions that involve the conversion of specific functional groups into cyano groups, highlighting the compound's role in advancing synthetic chemistry (P. B. Vorob’ev & D. Sembaev, 2005).
3. Peptide Coupling Methods
The compound's derivatives have been utilized in peptide coupling methods, offering a pathway to synthesize various substituted amino acid derivatives. This application is critical for producing peptides and proteins for research and therapeutic purposes, underscoring its importance in biochemistry and molecular biology (J. Brunel, C. Salmi, & Y. Letourneux, 2005).
4. Synthesis of Tetrazole Derivatives
Another application is in the synthesis of tetrazole derivatives, where the related compounds are used to create biologically potent tetrazole derivatives. This process demonstrates the compound's utility in producing molecules with potential applications in drug development and agricultural chemicals (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014).
5. Magnetic Refrigeration and Slow Magnetic Relaxation
In the field of material science, derivatives of the compound have been involved in synthesizing coordination compounds for magnetic refrigeration and slow magnetic relaxation studies. These studies are essential for developing new materials with applications in information storage and energy (J. Sheikh, Amit Adhikary, & Sanjit Konar, 2014).
Mechanism of Action
- One possibility is that it acts on alpha-adrenergic receptors, potentially modulating adrenergic signaling pathways .
- It likely involves oxidative addition and transmetalation processes. In oxidative addition, palladium (Pd) becomes oxidized by donating electrons to form a new Pd–C bond. Transmetalation occurs when nucleophilic organic groups transfer from boron to Pd .
Target of Action
Mode of Action
Properties
IUPAC Name |
4-[(2-methoxyethylamino)methyl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-7-6-13-9-11-4-2-10(8-12)3-5-11;/h2-5,13H,6-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYKTSBISCQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-40-6 | |
Record name | Benzonitrile, 4-[[(2-methoxyethyl)amino]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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